Canagliflozin Tetra-acetyloxy is a chemical compound primarily recognized for its role as a sodium-glucose co-transporter 2 inhibitor. It is a derivative of Canagliflozin, which is utilized in the management of type 2 diabetes mellitus. The compound's structure includes multiple acetyl groups, which enhance its pharmacological properties. Canagliflozin Tetra-acetyloxy is classified under the category of antidiabetic agents, specifically targeting glucose reabsorption in the kidneys.
Canagliflozin Tetra-acetyloxy is synthesized from Canagliflozin, which was first developed by Johnson & Johnson and has been marketed under various brand names. The compound is derived from natural sources as well as through synthetic processes in pharmaceutical laboratories.
The synthesis of Canagliflozin Tetra-acetyloxy typically involves several steps, starting from the parent compound, Canagliflozin. The process can be summarized as follows:
Canagliflozin Tetra-acetyloxy has a complex molecular structure characterized by multiple acetoxy groups attached to the parent Canagliflozin molecule. This modification alters its solubility and bioavailability.
Canagliflozin Tetra-acetyloxy participates in various chemical reactions, primarily related to its pharmacological activity:
Canagliflozin Tetra-acetyloxy functions by inhibiting the sodium-glucose co-transporter 2 located in the proximal renal tubules. This inhibition prevents glucose reabsorption back into the bloodstream, leading to increased glucose excretion in urine.
Canagliflozin Tetra-acetyloxy is primarily used in scientific research focused on diabetes treatment and metabolic disorders. Its applications include:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: 3233-56-5